Cas no 895929-98-3 (4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine)
4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 4-溴-1-(3,4-二氯苄基)-1H-吡唑-3-胺
- 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine
- 4-bromo-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine
- 4-Bromo-1-(3,4-dichloro-benzyl)-1H-pyrazol-3-ylamine
- 1H-pyrazol-3-amine, 4-bromo-1-[(3,4-dichlorophenyl)methyl]-
- BBL038469
- STK312109
- 4-bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine
- 4-Bromo-1-(3,4-dichlorobenzyl)-1,2-dihydro-3h-pyrazol-3-imine
- H26629
- AKOS000305146
- ALBB-011675
- DTXSID101198152
- EN300-228682
- CS-0268857
- 895929-98-3
- LS-03702
- MFCD03422537
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- MDL: MFCD03422537
- Inchi: 1S/C10H8BrCl2N3/c11-7-5-16(15-10(7)14)4-6-1-2-8(12)9(13)3-6/h1-3,5H,4H2,(H2,14,15)
- InChI Key: TZIYKTURCXASTH-UHFFFAOYSA-N
- SMILES: BrC1C(N)=NN(C=1)CC1C=CC(=C(C=1)Cl)Cl
Computed Properties
- Exact Mass: 318.92787Da
- Monoisotopic Mass: 318.92787Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 43.8
Experimental Properties
- Color/Form: No date available
- Density: No date available
- Melting Point: No date available
- Boiling Point: No date available
- Flash Point: No date available
- Vapor Pressure: No date available
4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030445-1g |
4-Bromo-1-(3,4-dichloro-benzyl)-1 H -pyrazol-3-ylamine |
895929-98-3 | 1g |
£210.00 | 2022-02-28 | ||
| Fluorochem | 030445-5g |
4-Bromo-1-(3,4-dichloro-benzyl)-1 H -pyrazol-3-ylamine |
895929-98-3 | 5g |
£591.00 | 2022-02-28 | ||
| Chemenu | CM528231-1g |
4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine |
895929-98-3 | 97% | 1g |
$320 | 2022-03-01 | |
| abcr | AB408016-250 mg |
4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine |
895929-98-3 | 250MG |
€198.50 | 2022-03-02 | ||
| abcr | AB408016-500 mg |
4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine |
895929-98-3 | 500MG |
€264.80 | 2022-03-02 | ||
| abcr | AB408016-1 g |
4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine |
895929-98-3 | 1g |
€309.00 | 2022-03-02 | ||
| abcr | AB408016-5 g |
4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine |
895929-98-3 | 5g |
€752.70 | 2022-03-02 | ||
| TRC | B053715-100mg |
4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine |
895929-98-3 | 100mg |
$ 185.00 | 2022-06-01 | ||
| TRC | B053715-250mg |
4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine |
895929-98-3 | 250mg |
$ 380.00 | 2022-06-01 | ||
| TRC | B053715-500mg |
4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine |
895929-98-3 | 500mg |
$ 600.00 | 2022-06-01 |
4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine Suppliers
4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine
Chemical Profile of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS No. 895929-98-3)
4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine, identified by its CAS number 895929-98-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad biological activity and utility in drug development. The presence of multiple substituents, including a bromo group and a 3,4-dichlorobenzyl moiety, contributes to its unique chemical properties and potential applications in synthetic chemistry and bioactivity screening.
The structural framework of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine incorporates key functional groups that make it a versatile intermediate in the synthesis of more complex molecules. The bromine atom at the 4-position of the pyrazole ring provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the construction of biaryl structures. Additionally, the 3,4-dichlorobenzyl group introduces electrophilic characteristics, enabling reactions like nucleophilic substitution or metal-catalyzed transformations. These features make the compound a valuable building block for the development of novel pharmaceuticals and agrochemicals.
In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy across various biological targets. Studies have highlighted the potential of pyrazole-based compounds as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The specific substitution pattern in 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine may confer unique interactions with biological macromolecules, making it a promising candidate for further investigation. For instance, modifications at the 3-amino position could influence solubility and metabolic stability, critical factors in drug design.
Research published in peer-reviewed journals has begun to explore the pharmacological properties of related compounds. A notable study demonstrated that pyrazole derivatives with halogenated aromatic groups exhibit potent activity against certain cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis. The structural motifs present in 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine align well with these findings, suggesting potential therapeutic applications. Furthermore, computational modeling has been employed to predict binding affinities and molecular interactions, providing insights into how this compound might interact with target enzymes or receptors.
The synthesis of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic routes typically begin with the preparation of a halogenated pyrazole core followed by selective functionalization at the 1-position using appropriate alkylating agents. The introduction of the 3,4-dichlorobenzyl group often involves Friedel-Crafts alkylation or nucleophilic aromatic substitution reactions. Advanced techniques such as flow chemistry have also been explored to enhance reaction efficiency and scalability.
From an industrial perspective, the demand for high-quality intermediates like 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine continues to rise as pharmaceutical companies seek innovative starting materials for drug discovery programs. Manufacturers must adhere to stringent quality control measures to ensure batch-to-batch consistency, which is essential for regulatory compliance and downstream applications. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to confirm structural integrity and purity.
The role of computational chemistry in optimizing synthetic routes cannot be overstated. Molecular modeling tools help predict reaction outcomes and identify potential challenges during synthesis. For example, density functional theory (DFT) calculations can provide insights into transition state geometries and energetics, guiding chemists toward more efficient synthetic strategies. Such advancements not only accelerate research but also reduce experimental costs by minimizing trial-and-error approaches.
Future directions in the study of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine may include exploring its derivatives to enhance bioactivity or improve pharmacokinetic profiles. Structural modifications could be tailored to improve solubility in biological media or reduce off-target effects. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into tangible therapeutic benefits.
In conclusion,4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS No. 895929-98-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities position it as a valuable tool for drug discovery efforts aimed at addressing unmet medical needs. As our understanding of molecular interactions continues to evolve,this compound is likely to play an increasingly important role in shaping future therapeutic strategies.
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